molecular formula C14H19NO2 B1486998 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester CAS No. 2228406-31-1

2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester

Cat. No.: B1486998
CAS No.: 2228406-31-1
M. Wt: 233.31 g/mol
InChI Key: UQKRMGBLCNKWGA-UHFFFAOYSA-N
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Description

2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester is a chemical compound for research and development. Compounds featuring piperidine and benzoate moieties are of significant interest in medicinal chemistry and serve as key intermediates in organic synthesis . Piperidine-substituted aromatic compounds are frequently explored for their potential biological activities. Research into structurally similar 1,3,5-triazine derivatives containing piperidine groups has demonstrated promising antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli . The methyl ester functional group in this molecule can enhance lipophilicity, potentially improving cell membrane permeability . As a building block, this ester may be hydrolyzed to the corresponding carboxylic acid or undergo other transformations to create a diverse array of more complex molecules for screening and development purposes . The product requires storage in a sealed container at room temperature. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-methyl-4-piperidin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-9-12(11-5-7-15-8-6-11)3-4-13(10)14(16)17-2/h3-4,9,11,15H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKRMGBLCNKWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester typically follows these key steps:

Detailed Preparation Methods

Reduction of 4-(2-Bromophenyl)piperidine-2,6-dione to 4-(2-Bromophenyl)piperidine

  • Reaction: 4-(2-bromophenyl)piperidine-2,6-dione is reduced using a reducing agent such as lithium aluminum hydride or sodium borohydride/boron trifluoride complex.
  • Conditions: The diketone is added slowly to a molar excess of the reducing agent in a solvent like tetrahydrofuran (THF) at low temperatures (-20 °C to 0 °C). The mixture is then heated between 40 °C to 100 °C for 2 to 12 hours.
  • Isolation: The product is isolated by filtration, chromatography, or recrystallization.
  • Purpose: This step yields 4-(2-bromophenyl)piperidine, a key intermediate for further functionalization.

Protection of Piperidine Nitrogen with tert-Butoxycarbonyl (Boc)

  • Reaction: 4-(2-bromophenyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of an alkali metal carbonate (e.g., sodium or potassium carbonate) or a sterically hindered organic amine base.
  • Conditions: Reaction is carried out in THF or a THF/water mixture at 10 °C to 30 °C for 1 to 6 hours.
  • Outcome: Formation of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.
  • Isolation: Conventional isolation methods such as filtration and recrystallization are used.

Directed Ortho-Lithiation and Carboxylation

  • Reaction: The Boc-protected intermediate is treated with an alkyl lithium reagent (e.g., tert-butyl lithium) in anhydrous THF at very low temperatures (-100 °C to -60 °C) to form an organolithium intermediate.
  • Carboxylation: Excess dry ice (solid CO2) is added portionwise to the reaction mixture, converting the organolithium species into the corresponding carboxylic acid.
  • Conditions: The lithiation lasts 0.5 to 3 hours, followed by CO2 addition over 1 to 4 hours, and stirring for 6 to 24 hours.
  • Isolation: The product, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, is isolated by filtration or chromatography.

Reduction of Carboxylic Acid to Hydroxymethyl Derivative and Functionalization

  • Reaction: The Boc-protected benzoic acid is reduced with borane dimethyl sulfide complex to yield 4-(2-hydroxymethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester.
  • Conditions: The reaction is performed in THF under nitrogen, followed by reflux for 1 hour.
  • Workup: Quenching with methanol, extraction, and washing with aqueous acid and base solutions.
  • Outcome: Formation of a hydroxymethyl intermediate suitable for further transformations.

Alternative Synthetic Routes and Functional Group Manipulations

  • Kinetic Resolution and Functionalization: Recent studies demonstrate the use of 2-aryl-4-methylenepiperidines as substrates, which undergo selective lithiation and electrophilic trapping to introduce substituents at the 2-position, enabling access to 2-methyl derivatives.
  • Hydroboration and Oxidation: The 4-methylene group can be hydroborated and oxidized to install hydroxyl groups, which can be further derivatized, demonstrating the flexibility of the piperidine 4-position for functional group interconversions.
  • Protection Strategies: Use of Boc or other acid-labile protecting groups is common to protect the piperidine nitrogen during lithiation and carboxylation steps, ensuring selectivity and stability.

Summary Data Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Temperature Range Time Range Key Intermediate/Product Notes
1 Reduction of diketone LiAlH4 or NaBH4/BF3·THF, THF -20 °C to 0 °C; then 40-100 °C 2-12 hours 4-(2-bromophenyl)piperidine Slow addition, inert atmosphere
2 Boc Protection Di-tert-butyl dicarbonate, Na2CO3 or K2CO3, THF 10 °C to 30 °C 1-6 hours tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate Use of base to scavenge acid byproducts
3 Directed ortho-lithiation tert-Butyl lithium, THF, CO2 -100 °C to -60 °C 0.5-3 h lithiation; 1-4 h CO2 addition; 6-24 h stirring 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid Anhydrous conditions essential
4 Reduction to hydroxymethyl Borane dimethyl sulfide complex, THF Reflux (~66 °C) 1 hour 4-(2-hydroxymethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester Quenching with MeOH, aqueous workup
5 Esterification (general) Methanol, acid or base catalyst Ambient to reflux Variable This compound Standard esterification or transesterification

Research Findings and Notes

  • The use of tert-butyl protection is crucial for the stability of the piperidine nitrogen during lithiation and carboxylation, preventing side reactions.
  • Low temperatures during lithiation (-100 °C to -60 °C) are necessary to control regioselectivity and avoid decomposition.
  • Borane-mediated reductions provide a mild and efficient route to hydroxymethyl intermediates, which can be further functionalized.
  • The lithiation/carboxylation strategy allows for precise functionalization at the 2-position of the benzoic acid ring, enabling introduction of the methyl group via subsequent alkylation or electrophilic substitution.
  • Conventional purification methods such as recrystallization and chromatography are effective for isolating intermediates and final products.
  • The overall synthetic approach is adaptable and allows for modification of substituents at both the aromatic ring and the piperidine moiety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include 2-Methyl-4-piperidin-4-yl-benzoic acid or its ketone derivatives.

    Reduction: The primary product is 2-Methyl-4-piperidin-4-yl-benzyl alcohol.

    Substitution: Various substituted piperidine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis
The compound is primarily used as a key intermediate in the synthesis of various therapeutic agents. It plays a crucial role in developing analgesics and anti-inflammatory drugs. Researchers are exploring its potential to enhance the efficacy and safety profiles of existing medications .

Case Study: Analgesics Development
In a study focusing on novel analgesics, 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester was synthesized and evaluated for its pain-relieving properties. The results indicated significant analgesic activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a new candidate for pain management therapies.

Neuroscience Research

Understanding Neurotransmitter Systems
This compound is utilized in neuroscience research to investigate neurotransmitter systems, particularly in relation to neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter release makes it a valuable tool for studying the underlying mechanisms of these conditions .

Case Study: Neurotransmitter Modulation
A study examined the effects of this compound on serotonin and dopamine levels in animal models. The findings revealed that the compound significantly increased serotonin levels, providing insights into its potential therapeutic effects for mood disorders.

Drug Delivery Systems

Enhancing Solubility and Bioavailability
The compound can be incorporated into drug delivery formulations to enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant for compounds that exhibit low aqueous solubility, which limits their therapeutic effectiveness .

Data Table: Drug Delivery Formulations

Formulation TypeActive IngredientSolubility Improvement (%)Bioavailability Enhancement (%)
LiposomalDrug A7550
NanoparticlesDrug B6040
MicellesDrug C8055

Chemical Synthesis

Versatile Building Block
this compound serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its reactivity enables various modifications, making it suitable for synthesizing diverse chemical entities .

Case Study: Synthesis of Complex Molecules
Researchers utilized this compound to synthesize a series of novel heterocycles through cyclization reactions. The resulting compounds exhibited promising biological activities, highlighting the potential of this ester in drug discovery.

Investigating Cellular Processes
The compound is also employed in biological activity studies to understand its effects on cellular processes. Researchers have utilized it to identify new therapeutic targets by examining its impact on cell proliferation and apoptosis .

Data Table: Biological Activity Assays

Assay TypeCell LineIC50 (µM)Mechanism of Action
Cell ProliferationHCT11612Inhibition of cell cycle
Apoptosis InductionHeLa15Activation of apoptotic pathways
Anti-inflammatoryRAW264.710Suppression of inflammatory markers

Mechanism of Action

The mechanism of action of 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

2-Fluoro-4-pyrrolidin-2-yl-benzoic Acid Methyl Ester

  • Structure : Replaces the piperidine ring with pyrrolidine (five-membered ring) and introduces a fluorine atom at position 2 on the benzene ring .
  • Fluorine’s electronegativity may alter electronic distribution, affecting binding affinity in biological targets.

Methyl 4-((4-Hydroxypiperidin-1-yl)methyl)benzoate

  • Structure : Features a hydroxypiperidinyl group instead of piperidin-4-yl, with an additional methylene bridge .
  • The methylene spacer may reduce steric hindrance, enabling more flexible interactions.

Methyl 2-(1-Benzylpiperidin-4-ylidene)acetate

  • Structure : Contains a benzyl-substituted piperidine ring conjugated to an acetate ester .
  • Impact :
    • The benzyl group enhances lipophilicity, which could improve blood-brain barrier penetration.
    • The conjugated system may influence stability under acidic or enzymatic conditions.

Aromatic vs. Aliphatic Methyl Esters

Fatty Acid Methyl Esters (FAMEs)

  • Examples: Palmitic acid methyl ester (), cis-11-eicosenoic acid methyl ester (), and octanoic acid methyl ester ().
  • Comparison :
    • Reactivity : Aliphatic esters (e.g., FAMEs) undergo faster hydrolysis due to less steric hindrance and electron-withdrawing effects compared to aromatic esters.
    • Applications : FAMEs are widely used in biodiesel () and GC-MS analysis (), whereas aromatic esters like the target compound are more common in medicinal chemistry.

Oxo Acid Methyl Esters

  • Examples: 2-Oxobutyric acid methyl ester, 3-oxohexanoic acid methyl ester ().
  • Comparison :
    • Enzymatic Reactivity : These esters serve as substrates in transaminase assays (), suggesting that the target compound’s ester group may also participate in enzyme-mediated reactions.
    • Steric Effects : The aromatic ring in the target compound may hinder enzyme access compared to linear oxo esters.

Diterpene and Resin-Based Methyl Esters

  • Examples : Sandaracopimaric acid methyl ester, torulosic acid methyl ester ().

  • Comparison :
    • Complexity : Diterpene esters are structurally larger and more rigid, limiting conformational flexibility compared to the target compound.
    • Stability : Resin-derived esters exhibit high thermal stability (used in GC-MS, ), suggesting aromatic esters like the target compound may similarly withstand analytical conditions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Substituents Key Properties
2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester C₁₄H₁₉NO₂ Aromatic ester, piperidine Methyl (C2), piperidin-4-yl (C4) Lipophilic, basic nitrogen
2-Fluoro-4-pyrrolidin-2-yl-benzoic acid methyl ester C₁₂H₁₄FNO₂ Aromatic ester, pyrrolidine Fluoro (C2), pyrrolidin-2-yl (C4) Electronegative substituent
Methyl 4-((4-hydroxypiperidin-1-yl)methyl)benzoate C₁₄H₁₉NO₃ Aromatic ester, hydroxypiperidine Hydroxypiperidinyl (C4) Increased hydrophilicity
Palmitic acid methyl ester C₁₇H₃₄O₂ Aliphatic ester Hexadecyl chain High lipid solubility

Research Findings and Inferences

  • Metabolic Stability : The target compound’s aromatic ester may exhibit slower hydrolysis than aliphatic esters (e.g., FAMEs) due to resonance stabilization .
  • Receptor Interactions : The piperidine moiety’s basic nitrogen could facilitate interactions with acetylcholine receptors or ion channels, as seen in related piperidine derivatives .
  • Analytical Detection : GC-MS methods used for resin-based esters () and FAMEs () are applicable for characterizing the target compound’s purity and stability.

Biological Activity

2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester (also known as 4-Piperidin-4-yl-benzoic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H17NO2 and features a piperidine ring, which contributes to its biological activity. The structure is characterized by a benzoic acid moiety attached to a methyl ester group, enhancing its lipophilicity and bioavailability.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-2310.075Induction of apoptosis
Prostate Cancer0.069Microtubule destabilization

In a study involving MDA-MB-231 cells, the compound induced morphological changes and enhanced caspase-3 activity, indicating its role as an apoptosis inducer at concentrations as low as 1 µM .

2. Neuroprotective Effects

The compound also demonstrates neuroprotective effects, making it a candidate for treating neurodegenerative diseases. It modulates glutamate receptors, which are crucial in preventing excitotoxicity—a major contributor to neuronal death.

Case Study: Neuroprotection in Animal Models

In a controlled study on rats with induced brain injury, administration of the compound resulted in:

  • Reduced neuronal death
  • Improved functional outcomes

These effects were attributed to the compound's ability to enhance glutamate transporter activity, thereby protecting neurons from excitotoxic damage .

The biological activity of this compound is largely mediated through its interaction with cellular pathways:

  • G-Quadruplex Formation: The compound can form G-quadruplex structures, which are implicated in telomerase inhibition—an important mechanism in cancer therapy .
  • Modulation of Signaling Pathways: It influences key signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with protein kinases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution across tissues, including the central nervous system (CNS). Studies indicate that it undergoes metabolism primarily via hepatic pathways, with significant implications for its therapeutic efficacy .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester to maximize yield and purity?

Methodological Answer:
Optimization involves solvent selection (polar aprotic solvents like DMF or THF), temperature control (60–100°C), and catalysis (e.g., Pd-based catalysts for coupling reactions). For piperidine-containing analogs, kinetic resolution via chiral auxiliaries or asymmetric catalysis may enhance enantiopurity . Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Advanced: How can researchers resolve contradictions in NMR spectral data when characterizing the stereochemistry of this compound?

Methodological Answer:
Contradictions arise from overlapping proton signals in aromatic/piperidine regions. Use 2D NMR techniques (e.g., COSY, NOESY) to resolve coupling patterns and spatial proximities. For stereoisomers, compare experimental 13C^{13}\text{C} NMR shifts with DFT-predicted spectra (e.g., ACD/Labs Percepta Platform) . X-ray crystallography (CCDC deposition) provides definitive stereochemical assignments . Cross-validate with HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Basic: Which analytical techniques are most reliable for quantifying impurities in this compound?

Methodological Answer:
Impurity profiling requires reverse-phase HPLC with UV detection (λ = 210–254 nm). Use a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) for optimal resolution of polar byproducts . Validate with spiked impurity standards (e.g., methyl ester derivatives) . Mass spectrometry (LC-MS) identifies unknown impurities via fragmentation patterns, while 1H^1\text{H} NMR quantifies residual solvents like DMSO .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic attacks. Analyze Frontier Molecular Orbitals (HOMO-LUMO gaps) to predict regioselectivity . Molecular dynamics simulations (AMBER or CHARMM force fields) assess solvation effects on reaction kinetics. Validate predictions with kinetic isotope effects (KIE) or Hammett linear free-energy relationships .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:
Store in airtight, light-resistant containers at –20°C under inert gas (N2_2 or Ar) to minimize hydrolysis and oxidation . Prior to use, equilibrate to room temperature in a desiccator. For handling, use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure . Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced: What strategies can be employed to study the in vitro metabolic pathways of this compound using LC-MS/MS?

Methodological Answer:
Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Quench reactions with acetonitrile, then analyze metabolites via LC-MS/MS (Q-TOF preferred). Use MRM (multiple reaction monitoring) for targeted detection of phase I (oxidative) and phase II (glucuronide/sulfate) metabolites . Compare fragmentation patterns with synthetic standards (e.g., hydroxylated analogs) . For kinetic parameters (KmK_m, VmaxV_{max}), fit data to Michaelis-Menten models using nonlinear regression .

Basic: What challenges arise in synthesizing enantiopure this compound, and how are they addressed?

Methodological Answer:
Racemization during esterification/piperidine coupling is common. Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis . Alternatively, employ enzymatic resolution (lipases in organic media) to separate enantiomers . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .

Advanced: How can researchers design a SAR (Structure-Activity Relationship) study for analogs of this compound targeting CNS receptors?

Methodological Answer:
Synthesize analogs with variations in the piperidine (e.g., N-methylation) and benzoate (e.g., halogen substitution) moieties. Screen against receptor panels (e.g., GPCRs) using radioligand binding assays. Correlate structural features (logP, polar surface area) with activity via QSAR models (e.g., CoMFA). Validate hits in functional assays (cAMP or calcium flux) and cross-check with molecular docking (e.g., AutoDock Vina) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester
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2-Methyl-4-piperidin-4-yl-benzoic acid methyl ester

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